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molecular formula C15H22FNO4 B8633150 2-(Dibutoxymethyl)-4-fluoro-1-nitrobenzene CAS No. 603306-58-7

2-(Dibutoxymethyl)-4-fluoro-1-nitrobenzene

Cat. No. B8633150
M. Wt: 299.34 g/mol
InChI Key: NHDADOXWSLXLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648063B2

Procedure details

Add vinylmagnesium bromide (1 M in tetrahydrofuran, 85.2 mL, 85.2 mmol) dropwise to a solution of 2-dibutoxymethyl-4-fluoro-1-nitro-benzene (8.5 g, 28.4 mmol) in tetrahydrofuran (250 mL) at −78° C. Warm the reaction mixture −45° C. to −50° C. for 30 minutes, cool to −78° C., and add vinylmagnesium bromide (1 M in tetrahydrofuran, 85.2 mL, 85.2 mmol) dropwise. Warm the reaction mixture to −45° C. to −50° C. for 20 minutes, then add saturated aqueous ammonium chloride (300 mL). Warm the mixture to room temperature and extract with diethyl ether (200 mL×2). Wash the combined organic phases with saturated aqueous sodium chloride (400 mL×2), dry over sodium sulfate, and concentrate under reduced pressure. Dissolve the residue in tetrahydrofuran (100 mL), add 0.5 N HCl (10 mL), and stir for 20 minutes. Dilute the mixture with diethyl ether (200 mL), wash sequentially with saturated aqueous sodium bicarbonate (200 mL×3) and saturated aqueous sodium chloride (200 mL×2). Dry the organic phase over sodium sulfate and concentrate under reduced pressure. Subject the residue to silica gel chromatography, eluting with 5% to 10% ethyl acetate in hexanes to provide the desired compound as a pale yellow solid (2.6 g, 56%).
Quantity
85.2 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
85.2 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Br)=[CH2:2].C(O[CH:10]([O:21]CCCC)[C:11]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:12]=1[N+:18]([O-])=O)CCC.[Cl-].[NH4+]>O1CCCC1>[F:17][C:15]1[CH:14]=[C:13]2[C:12](=[C:11]([CH:10]=[O:21])[CH:16]=1)[NH:18][CH:2]=[CH:1]2 |f:2.3|

Inputs

Step One
Name
Quantity
85.2 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
8.5 g
Type
reactant
Smiles
C(CCC)OC(C1=C(C=CC(=C1)F)[N+](=O)[O-])OCCCC
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
85.2 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stir for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Warm the reaction mixture −45° C. to −50° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Warm the reaction mixture to −45° C. to −50° C. for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
Warm the mixture to room temperature
EXTRACTION
Type
EXTRACTION
Details
extract with diethyl ether (200 mL×2)
WASH
Type
WASH
Details
Wash the combined organic phases with saturated aqueous sodium chloride (400 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in tetrahydrofuran (100 mL)
ADDITION
Type
ADDITION
Details
add 0.5 N HCl (10 mL)
ADDITION
Type
ADDITION
Details
Dilute the mixture with diethyl ether (200 mL)
WASH
Type
WASH
Details
wash sequentially with saturated aqueous sodium bicarbonate (200 mL×3) and saturated aqueous sodium chloride (200 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic phase over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
WASH
Type
WASH
Details
eluting with 5% to 10% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC=1C=C2C=CNC2=C(C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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